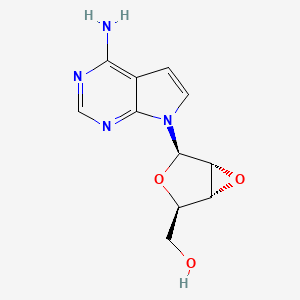

2',3'-Anhydro-7-deazaadenosine

Description

Evolution and Significance of Nucleoside Analogs in Chemical Biology Research

Nucleoside analogs are structurally similar to the naturally occurring nucleosides that constitute the building blocks of DNA and RNA. nih.govwikipedia.org Their significance in chemical biology and medicinal chemistry is rooted in their ability to interact with cellular machinery, such as viral and cellular enzymes, in place of their natural counterparts. nih.govresearchgate.net By mimicking natural nucleosides, these synthetic molecules can be incorporated into growing nucleic acid chains, often leading to the termination of replication or disruption of other vital biological processes. nih.govwikipedia.org This mimicry has made them a cornerstone in the development of therapeutic agents. researchgate.net

The evolution of nucleoside analogs has been marked by systematic structural modifications to both the sugar moiety and the nucleobase. nih.govnih.gov Early research focused on alterations at the 2' and 3' positions of the sugar ring. nih.gov For instance, the inversion of the hydroxyl group at the C2' position, as seen in arabinose or "Ara" analogues, was among the first modifications to yield medicinally valuable compounds. nih.gov Subsequently, the introduction of fluorine at the 2' position and various modifications at the 3' position, including the development of 2',3'-dideoxynucleosides, further expanded the repertoire and utility of these analogs. nih.govnih.gov These modifications often aim to enhance the compound's stability, cellular uptake, or selectivity for viral over host enzymes. nih.gov

Distinctive Features of 7-Deazapurine Nucleosides as a Scaffold for Investigation

Within the diverse family of nucleoside analogs, 7-deazapurine nucleosides represent a particularly important class. nih.govnih.gov This scaffold is characterized by the replacement of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core. nih.govnih.gov This seemingly subtle change imparts several distinctive and advantageous features.

The substitution of nitrogen with carbon renders the five-membered ring more electron-rich. nih.govnih.gov A key consequence of this modification is the creation of a new site for functionalization at the C7 position, which is not possible in the parent purine structure. nih.govnih.gov This allows for the attachment of various substituents, leading to derivatives with enhanced properties such as improved base-pairing in DNA or RNA and better binding to enzymes. nih.govnih.gov In fact, some 7-substituted 7-deazapurine nucleoside triphosphates have been shown to be superior substrates for DNA and RNA polymerases compared to their natural counterparts, dATP and dGTP. nih.gov

Furthermore, the 7-deaza modification can confer resistance to enzymatic degradation. For example, the naturally occurring 7-deazaadenosine, tubercidin (B1682034), is resistant to adenosine (B11128) deaminase, an enzyme that would otherwise inactivate it. wikipedia.org This increased stability can prolong the compound's biological activity. wikipedia.org The versatility of the 7-deazapurine scaffold has led to the development of compounds with a broad spectrum of biological activities. nih.govresearchgate.net

Positioning of 2',3'-Anhydro-7-deazaadenosine in the Landscape of Modified Nucleosides

This compound is a synthetically derived nucleoside analog that combines two significant structural modifications: the 7-deaza alteration of the adenine (B156593) base and the formation of a 2',3'-anhydro bridge on the ribose sugar. The anhydro bridge is an epoxide ring connecting the 2' and 3' carbons of the sugar, which locks the conformation of the sugar moiety and introduces significant chemical reactivity.

This compound serves as a key intermediate in the synthesis of other modified nucleosides. The strained epoxide ring of the 2',3'-anhydro structure is susceptible to nucleophilic attack, allowing for the introduction of various functional groups at the 2' or 3' position with specific stereochemistry. For example, treatment of 2',3'-anhydroadenosine (B1194991) has been used as a step in the synthesis of 3'-amino-3'-deoxyadenosine. nih.gov A similar strategy applied to tubercidin (7-deazaadenosine) would logically proceed through a this compound intermediate to generate 3'-amino-3'-deoxytubercidin. nih.gov

The combination of the 7-deazapurine core with the 2',3'-anhydro modification positions this compound as a versatile building block in the chemical synthesis of novel nucleoside analogs. While not typically an end-product for therapeutic use itself, its role as a precursor is critical for accessing a range of other structurally complex and potentially biologically active nucleosides.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPYLXNTYPUWBJ-KCGFPETGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159827 | |

| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40627-31-4 | |

| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40627-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Biochemical Interactions of 2 ,3 Anhydro 7 Deazaadenosine Derivatives

Enzymatic Phosphorylation Pathways and Triphosphate Formation

For a nucleoside analog to exert its antiviral effect, it must first be phosphorylated to its 5'-triphosphate metabolite. This bioactivation is a critical, multi-step process catalyzed by host cell kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step.

The efficiency with which a nucleoside analog is phosphorylated is heavily dependent on its chemical structure. Modifications to the sugar moiety or the nucleobase can significantly alter its recognition and processing by cellular kinases.

Sugar Modifications: Changes at the 2' and 3' positions of the ribose ring are critical. For instance, the presence of a 2'-C-methyl group on a 7-deazaadenosine analog can enhance its antiviral activity, in part by influencing kinase recognition. Conversely, the rigid 2',3'-anhydro structure imposes a specific conformation on the sugar ring, which can affect the molecule's interaction with the kinase's active site. This constrained conformation may either facilitate or hinder phosphorylation depending on the specific kinase's structural requirements.

Base Modifications: The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, is a key feature. This change alters the electronic properties of the nucleobase and can improve metabolic stability. Further substitutions at this new 7-position can also impact kinase activity. For example, adding small groups like ethynyl (B1212043) can result in potent antiviral activity, though sometimes accompanied by cytotoxicity, while bulkier groups may reduce toxicity while retaining activity.

The interplay between these modifications dictates whether the analog is a good substrate for the necessary cellular kinases, a crucial factor for its eventual conversion to the active triphosphate form.

Interference with Viral Polymerases and Replication Complexes

The active triphosphate form of 7-deazaadenosine analogs acts as the key effector molecule, directly targeting the viral replication engine: the RNA-dependent RNA polymerase (RdRp).

The triphosphate metabolites of 7-deazaadenosine derivatives are potent inhibitors of viral RdRp enzymes. These viral polymerases are essential for replicating the RNA genomes of many viruses. The analog triphosphates compete with the natural nucleoside triphosphates (like ATP) for the active site of the RdRp. Studies have shown that modifications, such as the 7-deaza substitution combined with a 2'-C-methyl group, can result in a triphosphate that inhibits the HCV RdRp with a potency 20-fold greater than its non-deaza counterpart. This enhanced inhibition underscores the importance of the specific chemical structure in disrupting polymerase function.

| Compound | Target Polymerase | Inhibition Potency (IC50 / Ki) |

| 7-deaza-2'-C-methyl-ATP | Hepatitis C Virus (HCV) NS5B RdRp | Ki = 0.024 µM |

| 2'-C-methyl-ATP | Hepatitis C Virus (HCV) NS5B RdRp | >30-fold higher Ki than 7-deaza analog |

This table presents comparative inhibitory activities against viral polymerases.

7-deazaadenosine analogs function by acting as mimics of natural substrates. Once the triphosphate form is generated, the viral polymerase recognizes it as a natural nucleotide (e.g., ATP) and incorporates the corresponding monophosphate into the growing viral RNA strand. This incorporation is the critical step that leads to the disruption of viral replication.

The primary mechanism of action following incorporation is chain termination .

Obligate Chain Terminators: Analogs that completely lack a 3'-hydroxyl group, such as zidovudine (B1683550) (AZT), are known as obligate chain terminators. Once incorporated, the absence of the 3'-OH prevents the formation of the next phosphodiester bond, immediately halting the elongation of the RNA chain.

Non-Obligate Chain Terminators: Many potent nucleoside analogs, including those with modifications like a 2'-C-methyl group, retain a 3'-hydroxyl group but still function as effective chain terminators. In these cases, the termination is not due to the absence of the 3'-OH but rather to steric hindrance. The modification on the sugar ring (e.g., the 2'-C-methyl group) creates a structural clash with the incoming nucleoside triphosphate, preventing the polymerase from catalyzing the next bond formation. The 2',3'-anhydro structure, by locking the ribose into a rigid conformation, would also be expected to disrupt the precise geometry required for chain elongation after its incorporation.

This premature termination of viral nucleic acid synthesis is a highly effective strategy for inhibiting viral replication.

Interaction with Cellular Nucleic Acid Synthesis Pathways

A critical aspect of any antiviral nucleoside analog is its selectivity for viral enzymes over host cellular polymerases. Ideally, the analog should potently inhibit the viral RdRp while having minimal effect on human DNA and RNA polymerases, which are essential for normal cell function. Lack of selectivity can lead to significant cytotoxicity.

Derivatives of 7-deazaadenosine have shown promising selectivity profiles. For instance, 7-deaza-2'-C-methyladenosine triphosphate was tested against human DNA polymerases α, β, and γ, as well as human RNA polymerase II, and showed no inhibitory effect at concentrations up to 50 μM. This indicates a high degree of selectivity for the viral polymerase. However, some related compounds, like 7-deazaadenosine (tubercidin) itself, can exhibit high cytotoxicity, suggesting that modifications are crucial for reducing off-target effects on cellular pathways. The interaction with mitochondrial nucleic acid synthesis is also a concern, as some nucleoside analogs can be transported into mitochondria and interfere with mitochondrial DNA replication, leading to toxicity.

Incorporation into Nascent RNA and DNA Strands

Derivatives of 7-deazaadenosine have demonstrated the capacity to be incorporated into newly synthesized nucleic acid chains, a mechanism that can disrupt the normal function of these macromolecules. The triphosphate form of 7-deaza-2'-deoxyadenosine (c7AdTP) can be utilized by DNA polymerases during the polymerase chain reaction (PCR), although its incorporation may be less efficient than the natural nucleotide, dATP. researchgate.net For instance, Taq polymerase shows a preference for the natural purine nucleotides over their 7-deaza counterparts, but the incorporation of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP) can fully replace dGTP in a PCR amplification. researchgate.net This suggests that the cellular machinery can recognize and utilize these analogues, leading to their insertion into the DNA backbone.

The incorporation of these modified bases into the major groove of DNA can serve as a probe for studying DNA-protein interactions. researchgate.net Furthermore, the presence of these analogues within the DNA can protect the strand from hydrolysis by certain endodeoxyribonucleases. researchgate.net Similarly, 8-Aza-7-deaza-adenosine can be incorporated at any given position within an RNA oligonucleotide chain. youtube.com This incorporation into RNA can lead to downstream effects on RNA-RNA or protein-RNA interactions, potentially disrupting viral replication or other cellular processes that rely on precise RNA structure and recognition. researchgate.net

Modulation of Protein Biosynthesis

The impact of 7-deazaadenosine derivatives extends to the intricate process of protein biosynthesis. Studies have shown that 7-deazaadenosine (c7Ado), also known as tubercidin (B1682034), is a potent inhibitor of macromolecule synthesis. nih.gov In monkey kidney cell lines, exposure to a 10 µM concentration of c7Ado for two hours resulted in a significant 40-50% inhibition of the rate of protein synthesis. nih.gov This inhibitory effect on protein biosynthesis underscores the compound's broad impact on cellular functions, as the production of proteins is essential for virtually all cellular activities. researchgate.netbellbrooklabs.com The precise mechanism of this inhibition may involve the disruption of RNA metabolism, which is intrinsically linked to the translation process. nih.gov

| Compound | Concentration | Duration of Exposure | Effect on Protein Synthesis | Cell Line |

| 7-deazaadenosine (c7Ado) | 10 µM | 2 hours | 40-50% inhibition | Monkey kidney cells (Vero) |

Impact on Cellular Signaling Pathways and Metabolic Enzymes

Beyond their direct effects on nucleic acid and protein synthesis, 7-deazaadenosine derivatives can modulate the activity of key enzymes involved in cellular signaling and purine metabolism.

Inhibition of Adenosine (B11128) Deaminase and Purine Salvage Pathways

Adenosine deaminase (ADA) is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. mdpi.com While some deazaadenosine analogues are potent inhibitors of ADA, 7-deazaadenosine (tubercidin) has been found to be a very weak inhibitor of this enzyme. scbt.comnih.gov This suggests that the nitrogen at the 7-position of the purine ring is not a critical site for ADA inhibition, and its replacement with a carbon atom does not confer significant inhibitory activity.

The purine salvage pathway is a crucial metabolic route that allows cells to recycle purine bases and nucleosides from the degradation of nucleic acids, which is particularly important in tissues with limited de novo synthesis capabilities. nih.govmdpi.com By being poor substrates or inhibitors for key enzymes like ADA, 7-deazaadenosine derivatives can potentially disrupt the delicate balance of the purine nucleotide pool, although their primary mechanism of action appears to be through other pathways.

Modulation of Adenosine Kinases

In contrast to their weak interaction with adenosine deaminase, analogues of tubercidin have been identified as potent inhibitors of adenosine kinase (AK). nih.govacs.org Adenosine kinase is a key enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. nih.govnih.gov The inhibition of AK by tubercidin derivatives can lead to an accumulation of adenosine, which can then activate adenosine receptors and modulate various physiological processes.

Research has shown that substitutions on the tubercidin molecule, such as the introduction of aromatic rings at the N4- and C5-positions, can retain or even enhance the inhibitory potency against adenosine kinase. nih.govacs.org For example, 5'-amino-5'-deoxy-5-iodotubercidin has been identified as a highly potent AK inhibitor with an IC50 value in the nanomolar range. nih.govacs.org This potent inhibition of adenosine kinase highlights a significant mechanism through which 7-deazaadenosine derivatives can exert their biological effects.

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

| 5'-amino-5'-deoxy-5-iodotubercidin | Adenosine Kinase (AK) | 0.0006 µM |

Interference with hMTH1 (8-oxo-2'-deoxyguanine triphosphatase)

The enzyme hMTH1 (human MutT homolog 1) plays a crucial role in preventing the misincorporation of oxidized nucleotides, such as 8-oxo-dGTP, into DNA, thereby safeguarding genomic integrity. nih.govnih.gov While direct evidence for the interaction of 2',3'-anhydro-7-deazaadenosine with hMTH1 is limited, studies on other 7-deazapurine derivatives have shown promising results.

Specifically, the design and synthesis of 7,8-dihalogenated 7-deaza-2'-deoxyguanosine (7-deaza-dG) derivatives have led to the discovery of potent MTH1 inhibitors. nih.govmdpi.com These nucleotide analogues were found to interact with the active site of MTH1 and act as competitive inhibitors of the natural substrate, 8-oxo-dGTP. nih.gov Among these, 7,8-dibromo-7-deaza-dGTP demonstrated particularly strong inhibitory effects on MTH1 activity. nih.gov This finding suggests that the 7-deazapurine scaffold can be a viable template for the development of hMTH1 inhibitors, indicating a potential, yet to be fully explored, mechanism of action for 7-deazaadenosine derivatives.

Biological Activities and Research Applications in Model Systems

Antiviral Activities in Cell-Based and Cell-Free Systems

The 7-deazaadenosine scaffold has proven to be a versatile core for the development of potent antiviral agents, particularly against RNA viruses. The substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom alters the electronic properties of the nucleoside, which can enhance its interaction with viral enzymes while potentially reducing its cytotoxicity.

Analogs of 7-deazaadenosine have been identified as potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. nih.govasm.org One of the most studied compounds in this class is 7-deaza-2′-C-methyladenosine. The addition of a 7-deaza modification to 2′-C-methyladenosine results in a triphosphate form that is a significantly more potent inhibitor of the HCV RdRp. nih.govasm.org In cell-based HCV replicon systems, 7-deaza-2′-C-methyladenosine has demonstrated potent inhibitory effects on viral replication with reduced cellular toxicity compared to other analogs. asm.orgnih.gov This highlights the potential of the 7-deaza modification in developing selective anti-HCV therapeutics. nih.gov

Table 1: Anti-HCV Activity of 7-deaza-2′-C-methyladenosine

| Compound | Assay | Target | EC₅₀ / IC₅₀ | Cell Line |

|---|---|---|---|---|

| 7-deaza-2′-C-methyladenosine | Replicon Assay | HCV Replication | ~0.108 µM | Huh-7 |

The antiviral activity of deazaadenosine analogs extends to retroviruses like the Human Immunodeficiency Virus (HIV). While research on 7-deazaadenosine analogs against HIV is less extensive, studies on 3-deazaadenosine (B1664127) analogs provide valuable insights. Compounds such as 3-deazaneplanocin (B1662806) A (DZNep) have shown a marked reduction in the production of the HIV-1 p24 antigen in both acutely and chronically infected cells. nih.gov

Notably, DZNep exhibited increased potency against HIV-1 strains that are resistant to the commonly used antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). nih.gov The mechanism of action for these deazaadenosine analogs against HIV is complex, potentially involving the inhibition of viral transcription and the formation of syncytia, which are large fused cells characteristic of HIV infection. nih.govdntb.gov.ua

The inhibitory action of 7-deazaadenosine analogs is not limited to HCV and HIV. Research has uncovered their broad-spectrum potential against a range of pathogenic RNA viruses, particularly within the Flaviviridae family. nih.gov The compound 7-deaza-2′-C-methyladenosine has shown significant antiviral activity against viruses such as West Nile Virus, Dengue Virus, Yellow Fever Virus, and Zika Virus in cell-based assays. nih.gov Another analog, 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, was found to be a potent inhibitor of Dengue virus replication in Vero cells with a 50% inhibitory concentration (IC₅₀) of 62 nM. nih.govresearchgate.net This broad-spectrum activity suggests that these compounds target conserved features of the viral replication machinery, such as the RdRp enzyme, making them attractive candidates for development as pan-viral inhibitors. nih.gov

Table 2: Broad-Spectrum Antiviral Activity of 7-deazaadenosine Analogs

| Compound | Virus | IC₅₀ / EC₅₀ | Cell Line |

|---|---|---|---|

| 7-deaza-2′-C-methyladenosine | West Nile Virus | Data not specified | Not specified |

| 7-deaza-2′-C-methyladenosine | Dengue Virus type 2 | Data not specified | Not specified |

| 7-deaza-2′-C-methyladenosine | Yellow Fever Virus | Data not specified | Not specified |

Anticancer and Cytostatic Effects in Cell Lines

In addition to their antiviral properties, 7-deazaadenosine derivatives have been investigated for their potential as anticancer agents. Their ability to interfere with fundamental cellular processes makes them effective at inhibiting the growth of rapidly dividing cancer cells.

Various synthetic 7-deazaadenosine analogs have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. For example, certain 7-deazapurine derivatives incorporating an isatin (B1672199) hybrid structure have shown potent cytotoxic effects against hepatocellular carcinoma (HepG2), breast cancer (MCF-7 and MDA-MB-231), and cervical cancer (HeLa) cell lines. mdpi.com One such compound exhibited IC₅₀ values of 6.11 µM, 5.93 µM, 2.48 µM, and 1.98 µM against HepG2, MCF-7, MDA-MB-231, and HeLa cells, respectively. mdpi.com Similarly, 7-(2-Thienyl)-7-deazaadenosine has been reported to have nanomolar cytotoxic activities against several cancer cell lines. researchgate.net The natural product Tubercidin (B1682034), a 7-deazaadenosine analog, is also known for its potent antineoplastic properties, though its clinical use is limited by its high toxicity. nih.gov

Table 3: Cytotoxic Activity of 7-deazaadenosine Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ |

|---|---|---|---|

| Isatin-7-deazapurine hybrid | HepG2 | Hepatocellular Carcinoma | 6.11 µM |

| Isatin-7-deazapurine hybrid | MCF-7 | Breast Cancer | 5.93 µM |

| Isatin-7-deazapurine hybrid | MDA-MB-231 | Breast Cancer | 2.48 µM |

| Isatin-7-deazapurine hybrid | HeLa | Cervical Cancer | 1.98 µM |

The antiproliferative mechanisms of 7-deazaadenosine analogs are multifaceted. A primary mode of action involves their intracellular phosphorylation to the corresponding triphosphate. nih.gov This active form can then be incorporated into growing DNA and RNA chains, leading to chain termination and DNA damage, which ultimately triggers apoptosis (programmed cell death). nih.govresearchgate.net The cytotoxicity of the well-known analog Tubercidin is attributed to its interference with multiple cellular processes, including RNA and protein synthesis. nih.gov

More targeted mechanisms have also been identified. For instance, some 7-deazapurine hybrids have been shown to act as potent inhibitors of protein kinases, such as EGFR, Her2, VEGFR2, and CDK2, which are crucial for cell cycle regulation and are often dysregulated in cancer. mdpi.com By inhibiting these kinases, the compounds can arrest the cell cycle and induce apoptosis, as confirmed by analyses showing an increase in apoptotic cells and activation of caspases 3 and 9. mdpi.com The selectivity of some of these compounds for cancer cells over normal cells is thought to be due to differences in their phosphorylation efficiency between malignant and non-malignant cells. researchgate.net

Other Biological Modulatory Roles and Applications

This section delves into additional biological activities and research applications of 7-deazaadenosine analogs, extending beyond their primary roles. The following subsections detail the exploration of these compounds as potential therapeutic agents against parasitic protozoa and as sophisticated tools for monitoring nucleic acid dynamics.

Antitrypanosomal Activity

Trypanosomes, the protozoan parasites responsible for diseases such as Human African Trypanosomiasis (sleeping sickness), are incapable of synthesizing the purine ring de novo. This metabolic deficiency renders them susceptible to purine nucleoside analogues that can interfere with their vital processes. Research into 7-deazapurine nucleosides has revealed promising antitrypanosomal activity, with structural modifications significantly influencing their potency and selectivity.

While specific studies on the antitrypanosomal activity of 2',3'-Anhydro-7-deazaadenosine are not extensively detailed in available research, the broader class of 7-deazapurine nucleoside analogues has been a subject of investigation. For instance, 3'-deoxytubercidin has been identified as a lead compound with activity against the central nervous system stage of Human African Trypanosomiasis. nih.gov Structure-activity relationship (SAR) studies on this and related compounds have demonstrated that modifications to both the purine ring and the ribofuranose moiety are critical for their trypanocidal effects. nih.gov

Research has shown that the purine ring of these analogues generally tolerates modifications only at the C7 position. nih.gov Alterations at other positions often lead to a loss of activity. Similarly, modifications of the 3'-deoxyribofuranosyl moiety have been explored, with the arabino analogue of 3'-deoxytubercidin showing notable antitrypanosomal activity. nih.gov

The mechanism of action of these compounds is often linked to their uptake by the parasite's purine transporters and subsequent metabolic conversion into toxic nucleotide analogues. Studies on resistant strains of Trypanosoma brucei have indicated that the introduction of a 7-substituent can alter the compound's affinity for different nucleoside transporters, potentially overcoming some resistance mechanisms. nih.gov For example, certain 7-substituted analogues have shown an increased affinity for the P1 nucleoside transporter while maintaining a high affinity for the P2 aminopurine transporter. nih.gov

The following table summarizes the in vitro activity of selected 2,N6-disubstituted adenosine (B11128) analogs against various trypanosome species.

| Compound | T. b. rhodesiense (IC50, nM) | T. b. brucei (IC50, nM) | T. cruzi (IC50, µM) | L. donovani (IC50, µM) |

| 2-Cyclopentylamino-N6-cyclopentyladenosine | 48 ± 6 | 40 ± 1 | >25 | >25 |

| 2-Cyclopentylamino-N6-cyclopentyladenine | 26 ± 4 | 29 ± 2 | >25 | >25 |

It is important to note that the ribosyl moiety is not always essential for antitrypanosomal activity, as some nucleobase analogues have demonstrated greater potency than their corresponding nucleosides. nih.gov This is attributed to the metabolic pathways in bloodstream-form trypanosomes, which can efficiently convert purine bases into nucleotides. nih.gov

Application as Environmentally Sensitive Fluorescent Nucleosides for DNA Monitoring

The intrinsic fluorescence of natural nucleosides is generally very low, which limits their use in studying the structure, dynamics, and interactions of nucleic acids. glenresearch.com To overcome this limitation, researchers have developed a variety of fluorescent nucleoside analogues (FNAs) that can be incorporated into DNA and RNA. researchgate.netnih.gov These FNAs serve as powerful probes for real-time monitoring of nucleic acid-protein interactions and conformational changes in solution. researchgate.netnih.gov

While the direct application of this compound as an environmentally sensitive fluorescent probe is not prominently featured in the literature, the 7-deazaadenosine scaffold is a key component in the design of many such probes. These probes are designed to have their fluorescence properties, such as quantum yield and emission wavelength, be sensitive to their local microenvironment. scienceopen.com

For example, the introduction of a naphthylethynyl group at the C3 position of a 3-deaza-2'-deoxyadenosine (B163854) derivative resulted in a fluorescent nucleoside that exhibits dual fluorescence emission from an intramolecular charge-transfer state and a locally excited state. nih.gov This property allows for the clear discrimination of a perfectly matched thymine (B56734) base on the complementary DNA strand through a distinct change in the emission wavelength. nih.gov

Another design involves an 8-aza-7-deaza-2'-deoxyadenosine derivative, which also displays environmentally sensitive dual fluorescence and can be used in DNA probes to selectively detect thymine. nih.gov The fluorescence of these probes is often quenched when they are in a single-stranded state and significantly enhanced upon hybridization with a complementary strand, a phenomenon that is valuable for various sensing applications. chemrxiv.org

The following table outlines the photophysical properties of a selection of fluorescent nucleoside analogs, demonstrating the range of characteristics that can be achieved through chemical modification.

| Fluorescent Nucleoside Analog | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) |

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310 | 430 | 0.39 |

| 4-amino-2,6-dimethyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | 330 | 430 | 0.48 |

The utility of these fluorescent nucleosides extends to studying enzymatic processes involving DNA. For instance, the enzymatic incorporation of fluorescent nucleoside triphosphates by DNA polymerases allows for the monitoring of DNA synthesis and amplification in real-time. chemrxiv.org The changes in fluorescence upon incorporation and interaction with neighboring bases provide valuable insights into the dynamics of these fundamental biological processes. cancer.gov

Structure Activity Relationship Sar Studies for Optimized Biological Functionality

Influence of the 7-Deaza Modification on Biological Activity and Selectivity

The substitution of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom, creating a 7-deaza (pyrrolo[2,3-d]pyrimidine) scaffold, is a critical modification that profoundly impacts the biological properties of adenosine (B11128) analogues. This change alters the electronic properties of the nucleobase and removes a hydrogen bond donor, which can lead to enhanced biological activity and improved selectivity. morressier.com

One of the most significant advantages of the 7-deaza modification is the enhancement of inhibitory potency against viral enzymes. For instance, in studies targeting the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), the inclusion of a 7-deaza modification in a series of purine nucleosides resulted in a marked increase in inhibitory activity. rsc.org The 7-deaza modification of 2'-C-methyl-adenosine, for example, led to a 20-fold increase in potency in HCV RdRp assays compared to its purine counterpart, while maintaining its activity in cell-based replicon systems and showing reduced cellular toxicity. rsc.orgub.edu This suggests that the 7-deaza scaffold is better accommodated within the active site of the viral polymerase. The data below illustrates the enhanced inhibitory potency of 7-deazapurine analogues against HCV RdRp. nih.gov

In other contexts, the 7-deaza modification can provide conformational flexibility that enhances binding to target enzymes. In studies of 7-deaza-6-benzylthioinosine analogues as inhibitors of Toxoplasma gondii adenosine kinase, the absence of the N7 atom eliminated a potential hydrogen bond with the enzyme, allowing the 6-benzylthio group greater flexibility. researchgate.net This flexibility enabled a better fit into a hydrophobic pocket of the enzyme, demonstrating that the N7 atom is not a critical requirement for binding in this specific case. researchgate.net Furthermore, research on antitrypanosomal agents based on 3'-deoxytubercidin (3'-deoxy-7-deazaadenosine) has shown that the purine ring system is largely intolerant to modifications, except at the C7 position. The introduction of substituents at C7 was found to increase the affinity for certain nucleoside transporters, which is crucial for cellular uptake and activity. researchgate.net

Role of the 2',3'-Anhydro Bridge in Nucleoside Conformation and Recognition

The conformation of the sugar ring, or "sugar pucker," is a key determinant of a nucleoside analogue's ability to be recognized and processed by enzymes. The ribose ring in nucleosides is flexible and typically exists in equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). nih.gov The introduction of a 2',3'-anhydro bridge, which forms an epoxide ring involving the 2' and 3' carbons of the sugar, severely restricts this flexibility.

This rigidification "locks" the sugar into a specific conformation, which can have profound effects on biological activity. By constraining the sugar pucker, the 2',3'-anhydro bridge pre-organizes the nucleoside into a shape that may be more or less favorable for binding to the active site of a target enzyme, such as a viral polymerase or a kinase. nih.gov If the locked conformation mimics the transition state preferred by the enzyme, the analogue can act as a potent inhibitor. Conversely, if the conformation is unfavorable, the biological activity will be diminished.

Impact of Sugar Ring Modifications (e.g., 2'-C-methyl, 2'-fluoro, 3'-deoxy) on Antiviral and Cytostatic Potency

Modifications to the sugar ring of 7-deazaadenosine analogues are a cornerstone of SAR studies, as they directly influence interactions with target enzymes and can enhance metabolic stability and cellular uptake.

2'-C-Methyl Modification: The introduction of a methyl group at the 2'-C position has proven to be particularly effective in the development of anti-HCV agents. Among various ribose modifications, the 2'-C-methyl substitution consistently yields the most potent inhibitors of the HCV polymerase. nih.gov The combination of the 7-deaza base with a 2'-C-methyl sugar modification results in a synergistic enhancement of inhibitory activity. rsc.orgub.edu This specific combination is a potent inhibitor of HCV replication with low cellular toxicity. nih.gov

2'-Fluoro Modification: The substitution of the 2'-hydroxyl group with a fluorine atom introduces a highly electronegative element that alters the sugar pucker. Due to stereoelectronic effects, a 2'-fluoro substituent typically favors a C3'-endo (North) conformation, similar to that found in RNA. This conformational preference can enhance binding to RNA-dependent polymerases. The 2'-fluoro modification can also increase the stability of the glycosidic bond and provide resistance to degradation by nucleases.

3'-Deoxy Modification: The removal of the 3'-hydroxyl group is a classic strategy in nucleoside drug design, as it leads to chain termination during DNA or RNA synthesis. In the context of 7-deazaadenosines, 3'-deoxy analogues have been explored as antitrypanosomal agents. The lead compound 3'-deoxytubercidin has shown significant activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. researchgate.net SAR studies on this scaffold revealed that while many alterations to the 3'-deoxyribofuranosyl moiety were detrimental, the corresponding arabino analogue (where the 2'-hydroxyl is in the 'up' position) retained pronounced antitrypanosomal activity. researchgate.net

The following table summarizes the antiviral activity of 7-deazaadenosine analogues with different sugar modifications against various RNA viruses. nih.gov

Effects of Base Substitutions (e.g., 7-hetaryl, 6-N-benzylated) on Target Interaction and Cellular Activity

While the 7-deaza core is often essential, substitutions on both the pyrrole (B145914) and pyrimidine (B1678525) portions of the nucleobase can be used to fine-tune activity, selectivity, and pharmacokinetic properties.

Substitutions at the 7-Position: The C7 position of the 7-deaza scaffold is a prime site for modification. In the development of antitrypanosomal agents, it was found that the purine ring tolerated modifications only at this position. researchgate.net The introduction of a 7-substituent was shown to confer up to a 10-fold increased affinity for the P1 nucleoside transporter, which could lead to improved cellular uptake and efficacy. researchgate.net The attachment of 7-alkynyl side chains to 7-deaza-2'-deoxyadenosines has been shown to induce strong fluorescence, a property that can be exploited in diagnostic and research applications.

Substitutions at the 6-Position: The 6-amino group of adenosine is another key site for modification. The development of N6-benzylated adenosine analogues has led to compounds with significant antiproliferative effects in colorectal cancer cells. These compounds have been shown to target farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. Similarly, 6-benzylthioinosine (B1197294) analogues have been evaluated as ligands for Toxoplasma gondii adenosine kinase. SAR studies indicated that single substitutions at the para or meta positions of the benzyl (B1604629) ring generally enhanced binding, while ortho substitutions led to a loss of affinity. researchgate.net This highlights the specific steric and electronic requirements of the enzyme's binding pocket. researchgate.net

The table below shows the inhibitory activity of various 7-deaza-6-benzylthioinosine analogues against T. gondii adenosine kinase, illustrating the effect of substitutions on the benzyl ring. researchgate.net

Advanced Methodologies for Characterizing 2 ,3 Anhydro 7 Deazaadenosine and Its Analogs

Enzymatic Assays for Polymerase Inhibition and Substrate Specificity

Enzymatic assays are fundamental in determining the direct inhibitory effect of the active form of nucleoside analogs—the 5'-triphosphate—on target viral polymerases. These in vitro assays measure the ability of the analog triphosphate to compete with natural nucleotides and inhibit the polymerase's RNA- or DNA-synthesizing activity.

A key analog, 7-deaza-2′-C-methyl-adenosine, demonstrates the insights gained from such assays. Its triphosphate form (7-deaza-2′-C-methyl-ATP) was evaluated for its ability to inhibit the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.gov Studies revealed that the inclusion of the 7-deaza modification in a series of purine (B94841) nucleoside triphosphates leads to a significant increase in inhibitory potency against the HCV RdRp. nih.govconsensus.app For instance, the 7-deaza modification of 2′-C-methyl-adenosine resulted in a 20-fold increase in potency in HCV RdRp assays compared to the parent compound. consensus.app

Specificity is a critical parameter assessed in these assays. The triphosphate of 7-deaza-2′-C-methyl-adenosine was tested against various human polymerases to evaluate its selectivity. The compound showed no inhibitory effect on human DNA polymerases α, β, and γ, nor on human RNA polymerase II, at concentrations up to 50 μM. nih.gov This high degree of selectivity for the viral polymerase over host cellular polymerases is a desirable characteristic for a potential antiviral agent.

Mechanistic studies using these assays can also determine the mode of inhibition. For 7-deaza-2′-C-methyl-ATP, it was found to function as a chain terminator, meaning that once incorporated into a nascent RNA chain by the viral polymerase, it prevents the addition of subsequent nucleotides, thus halting viral replication. nih.gov This chain termination ability was attributed to the 2′-C-methyl group, a feature shared with its parent compound. nih.gov

| Compound | Ribose Modification | IC50 (μM) against HCV RdRp |

|---|---|---|

| 2′-C-methyl-adenosine-TP | 2′-C-methyl | 0.15 |

| 7-deaza-2′-C-methyl-adenosine-TP | 2′-C-methyl | 0.008 |

| 2′-C-methyl-guanosine-TP | 2′-C-methyl | 0.03 |

| 7-deaza-2′-C-methyl-guanosine-TP | 2′-C-methyl | 0.004 |

Cell-Based Replicon Assays for Antiviral Efficacy

To assess the antiviral activity of nucleoside analogs in a cellular context, cell-based replicon assays are widely used. nih.gov These systems utilize genetically engineered cell lines that harbor a self-replicating viral RNA (a replicon), often from viruses like HCV. The replicon frequently contains a reporter gene, such as luciferase, allowing for the quantification of viral replication levels through light emission.

The efficacy of a compound is determined by its ability to reduce the reporter signal, which corresponds to a reduction in viral replication. The 50% effective concentration (EC50) is the standard metric derived from these assays. Simultaneously, the compound's toxicity to the host cells is measured, yielding a 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a measure of the compound's therapeutic window.

For example, 7-deaza-2′-C-methyl-adenosine was tested in a bicistronic HCV replicon system and demonstrated potent inhibition of replication with low cellular toxicity. nih.govconsensus.app In contrast, while the triphosphate of 7-deaza-2′-C-methyl-guanosine was a powerful inhibitor in enzymatic assays, the nucleoside did not inhibit replication in the cell-based replicon assay. nih.govnih.gov This highlights a key advantage of replicon systems: they provide a more comprehensive assessment by accounting for cellular uptake, metabolic activation (phosphorylation), and potential cytotoxicity, which are not captured by enzymatic assays alone.

| Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Huh-7 | 0.35 | >100 | >285 |

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy) for Molecular Interaction Analysis

Spectroscopic techniques provide detailed insights into the molecular interactions between a nucleoside analog and its biological targets. researchgate.net Fluorescence spectroscopy, in particular, is a highly sensitive method used to study binding events and conformational changes in proteins and nucleic acids. nih.govnih.gov

While direct studies on 2',3'-Anhydro-7-deazaadenosine are not detailed in the provided context, the principles can be applied. For instance, a fluorescent analog of 7-deazaadenosine could be synthesized, or changes in the intrinsic fluorescence of the target polymerase (e.g., from tryptophan residues) upon binding of the analog could be monitored. researchgate.net Such experiments can determine binding affinities (dissociation constants, Kd), kinetics, and whether binding induces conformational shifts in the enzyme.

Studies on Cellular Uptake and Intracellular Pharmacokinetics (excluding in vivo human data)

Understanding how a nucleoside analog enters the cell and its subsequent concentration profile over time is critical for evaluating its potential as a therapeutic agent. mdpi.com Small molecule drugs can enter cells through mechanisms like simple diffusion, facilitated diffusion, or active transport mediated by membrane proteins. nih.gov

Studies on the uptake of 7-deaza-2′-C-methyl-adenosine revealed that its efficiency of entry into cells is significantly less than that of natural adenosine (B11128). nih.gov Despite this less efficient uptake, the compound is still effective because its subsequent conversion to the active triphosphate form is robust. nih.gov

Intracellular pharmacokinetic studies involve measuring the concentrations of the parent nucleoside and its phosphorylated metabolites within the cell over time. For tritium-labeled 7-deaza-2′-C-methyl-adenosine, experiments in cell culture showed a time-dependent increase in the intracellular concentration of the triphosphate metabolite between 3 and 23 hours of incubation. nih.gov This accumulation of the active form within the cell is a key factor contributing to its potent antiviral activity in replicon assays. nih.gov

Future Directions and Research Opportunities for 2 ,3 Anhydro 7 Deazaadenosine

Exploration of Novel 2',3'-Anhydro-7-deazaadenosine Derivatives with Enhanced Specificity

The synthesis of novel derivatives of this compound is a promising avenue for enhancing target specificity and biological activity. Modifications can be strategically introduced at various positions on the nucleobase and the sugar ring. A primary focus of synthetic efforts has been the C7 position of the 7-deazapurine core. The introduction of different functional groups at this position can significantly influence the compound's interaction with biological targets.

Future synthetic strategies could explore a wider range of substituents at the C7 position to modulate not only the photophysical properties but also the binding affinity and selectivity for specific enzymes or receptors. The synthesis of 7-substituted 7-deaza-4′-thionucleoside analogs has been reported as a novel template for multi-kinase inhibitors, indicating the potential for diverse biological activities through targeted chemical modifications. researchgate.net

| Derivative Type | Modification Strategy | Potential Enhancement |

| Fluorescent Probes | Attachment of alkynyl side chains at the C7 position. | Strong fluorescence for imaging and detection. |

| Antisense Oligonucleotides | Incorporation of propyne (B1212725) groups at the C7 position. | Increased stability of DNA/RNA duplexes. |

| Kinase Inhibitors | Synthesis of 7-substituted 7-deaza-4′-thionucleoside analogs. | Potent and selective inhibition of multiple kinases. |

Investigation of Underexplored Biological Targets and Pathways

While 7-deazaadenosine analogs have been investigated for their antiviral and anticancer properties, a vast landscape of biological targets and pathways remains to be explored. The structural similarity of these compounds to endogenous nucleosides allows them to interact with a variety of enzymes involved in nucleic acid metabolism and cellular signaling.

One area of significant potential is the targeting of viral polymerases. For instance, a 7-deaza-adenosine analog has been identified as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase. nih.gov This highlights the potential of 7-deazaadenosine derivatives as broad-spectrum antiviral agents against other RNA viruses. nih.govmdpi.com

Protein kinases represent another important class of targets. The development of 7-substituted 7-deaza-4′-thioadenosine derivatives as multi-kinase inhibitors underscores the potential of this scaffold in cancer therapy. researchgate.net Given the crucial role of kinases in various cellular processes, a systematic screening of this compound derivatives against a panel of kinases could uncover novel inhibitors with unique selectivity profiles.

Furthermore, the impact of the 7-deaza modification on interactions with enzymes that recognize the N7 position of adenine (B156593), such as DNA methyltransferases and poly(ADP-ribose) polymerases, warrants investigation. The absence of the N7 nitrogen could lead to altered binding and functional outcomes, opening up new avenues for therapeutic intervention.

Development of Advanced Delivery Systems for Nucleoside Triphosphates in Research Models

A significant hurdle in the application of nucleoside analogs, particularly their triphosphate forms, is their poor cell permeability due to the negatively charged phosphate (B84403) groups. nih.gov To overcome this, the development of advanced delivery systems is crucial for enabling their use in cellular and in vivo research models.

Prodrug Strategies: One effective approach is the design of prodrugs that mask the phosphate groups, rendering the molecule more lipophilic and capable of crossing cell membranes. nih.gov Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active triphosphate. Various prodrug strategies have been developed for nucleoside monophosphates, and similar principles can be applied to triphosphates. researchgate.netnih.gov

Synthetic Transporters: The development of synthetic nucleoside triphosphate transporters (SNTTs) that can form non-covalent complexes with triphosphates and facilitate their translocation across the plasma membrane is an innovative approach. nih.gov These transporters can enable the direct and rapid delivery of metabolically active nucleoside triphosphates into cells. nih.gov

| Delivery System | Mechanism of Action | Advantages |

| Prodrugs | Masking of phosphate groups to increase lipophilicity. | Improved cell permeability; intracellular release of the active compound. nih.gov |

| Lipid Nanoparticles (LNPs) | Encapsulation of the nucleoside triphosphate within a lipid bilayer. | Protection from degradation; potential for targeted delivery. rnauniverse.commdpi.com |

| Synthetic Transporters | Non-covalent complex formation and translocation across the cell membrane. | Direct delivery of the active triphosphate form; rapid cellular uptake. nih.gov |

Computational and Theoretical Studies on Molecular Interactions and Structure-Activity Relationships

Computational and theoretical approaches are invaluable tools for understanding the molecular interactions of this compound and its derivatives with their biological targets. These methods can provide insights into structure-activity relationships (SAR) and guide the rational design of new analogs with improved properties.

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives within the active site of a target protein. By analyzing the predicted interactions, researchers can identify key residues involved in binding and propose modifications to enhance affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, revealing how the ligand's conformation and interactions change over time. This can help to assess the stability of the binding pose and identify conformational changes in the protein upon ligand binding.

Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic properties of the 7-deazapurine ring system and how they are influenced by different substituents. This information is crucial for understanding the nature of the interactions with the target, such as hydrogen bonding and stacking interactions.

Integration with High-Throughput Screening for Identification of New Bioactive Analogs

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large libraries of compounds to identify new bioactive analogs of this compound. nih.gov By integrating HTS with the synthetic and computational approaches described above, the discovery of novel lead compounds can be significantly accelerated.

Target-Based Screening: In this approach, a library of this compound derivatives is screened against a specific purified enzyme or receptor. This allows for the direct identification of compounds that interact with the target of interest. Various assay formats can be employed, including fluorescence, luminescence, and absorbance-based readouts.

Cell-Based Screening: Cell-based assays provide a more physiologically relevant context for screening, as they can assess a compound's activity within a living cell, taking into account factors such as cell permeability and metabolism. These screens can be designed to measure a variety of cellular responses, including cell viability, gene expression, and signaling pathway activation.

The development of robust and miniaturized HTS assays is essential for efficiently screening large numbers of compounds. researchgate.net The hits identified from HTS campaigns can then be further characterized and optimized using the medicinal chemistry and computational tools previously discussed to develop potent and selective bioactive molecules.

Q & A

Q. What are the key safety protocols for handling 2',3'-Anhydro-7-deazaadenosine in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Waste should be segregated and processed by certified biological waste management services to prevent environmental contamination. Experimental setups involving volatile byproducts may require glove boxes or fume hoods .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

Synthesis often involves nucleoside analog modification, such as cyclization or deoxygenation of precursor molecules (e.g., 7-deazaadenosine derivatives). Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with retention time analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, similar compounds like 7-deaza-2',3'-dideoxyadenosine were characterized using LC-MS and NMR .

Q. What are the primary applications of this compound in nucleic acid research?

It serves as a modified nucleoside to study enzyme-substrate interactions, particularly with DNA/RNA polymerases. Its anhydro ring structure may inhibit sugar-phosphate backbone formation, making it useful for probing catalytic mechanisms in replication or transcription assays .

Advanced Research Questions

Q. How can photochromic modifications of this compound enable light-controlled nucleic acid systems?

Diarylethene-functionalized 7-deazaadenosine derivatives undergo reversible electrocyclic rearrangements upon UV/visible light exposure, enabling dynamic control over nucleic acid conformation. Researchers can track isomerization via UV-vis spectroscopy (e.g., absorbance shifts) and quantify conversion rates (up to 97%) using HPLC. Substituent tuning on the thiophene moiety allows wavelength-specific switching, enabling orthogonal control in multi-stimuli systems .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Discrepancies may arise from variations in polymerase isoforms or assay conditions. To address this:

- Use in vitro primer extension assays with purified enzymes (e.g., HIV-1 reverse transcriptase) under standardized buffer conditions.

- Compare inhibition kinetics (e.g., IC₅₀ values) across studies, noting differences in substrate concentrations or pH.

- Validate results with orthogonal methods like fluorescence polarization or isothermal titration calorimetry (ITC) .

Q. How does the anhydro ring in this compound influence base-pairing fidelity compared to natural adenosine?

The rigid anhydro structure restricts sugar puckering, altering duplex stability. Researchers can:

Q. What methodologies optimize the incorporation of this compound into oligonucleotides for structural studies?

Solid-phase synthesis with phosphoramidite chemistry is standard. Key steps include:

- Protecting group selection (e.g., dimethoxytrityl for 5'-OH).

- Coupling efficiency optimization via activators (e.g., 1H-tetrazole) and extended reaction times.

- Post-synthesis deprotection with ammonium hydroxide, followed by HPLC purification. MALDI-TOF mass spectrometry confirms oligonucleotide integrity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.